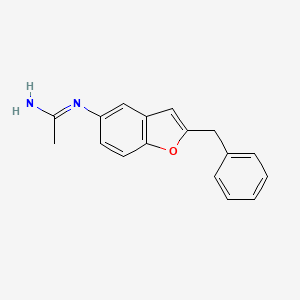
n-(2-Benzylbenzofuran-5-yl)acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzylbenzofuran-5-yl)acetamidine is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzylbenzofuran-5-yl)acetamidine typically involves the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. This reaction can be carried out under various conditions, including the presence of excess dimethyl amine to suppress the formation of imidate ester . Another method involves the addition of amines to nitriles catalyzed by ytterbium amides at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Benzylbenzofuran-5-yl)acetamidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran alcohols.
Applications De Recherche Scientifique
N-(2-Benzylbenzofuran-5-yl)acetamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Benzylbenzofuran-5-yl)acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to interact with tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: These compounds have similar structural features and exhibit anti-proliferative activity.
N-(2-(Benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide: These derivatives are studied for their anticonvulsant activity.
Uniqueness
N-(2-Benzylbenzofuran-5-yl)acetamidine stands out due to its unique combination of the benzofuran and acetamidine moieties, which may confer distinct biological activities and chemical properties
Propriétés
Formule moléculaire |
C17H16N2O |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N'-(2-benzyl-1-benzofuran-5-yl)ethanimidamide |
InChI |
InChI=1S/C17H16N2O/c1-12(18)19-15-7-8-17-14(10-15)11-16(20-17)9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H2,18,19) |
Clé InChI |
GNFQOLAPODRNNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)OC(=C2)CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















